molecular formula C16H14ClFN2OS B4264635 2-(2-chloro-6-fluorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide

2-(2-chloro-6-fluorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide

Cat. No. B4264635
M. Wt: 336.8 g/mol
InChI Key: IHUQVIWZXIJDAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-6-fluorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide, also known as CFTR inhibitor-172, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research related to cystic fibrosis.

Mechanism of Action

2-(2-chloro-6-fluorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide inhibitor-172 is a selective inhibitor of the 2-(2-chloro-6-fluorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide protein. It works by binding to a specific site on the protein, which prevents it from functioning normally. This leads to an increase in the concentration of salt and water in the cells, which can have various effects depending on the organ or tissue being studied.
Biochemical and Physiological Effects:
2-(2-chloro-6-fluorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide inhibitor-172 has been shown to have a number of biochemical and physiological effects in various organs and tissues. For example, in the respiratory system, it can lead to an increase in mucus production and a decrease in ciliary beat frequency, which can impair the clearance of mucus from the airways. In the digestive system, it can lead to a decrease in the secretion of digestive enzymes and an increase in the viscosity of the intestinal contents, which can impair digestion and absorption of nutrients.

Advantages and Limitations for Lab Experiments

2-(2-chloro-6-fluorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide inhibitor-172 has several advantages for lab experiments related to cystic fibrosis research. It is a highly selective inhibitor of the 2-(2-chloro-6-fluorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide protein, which makes it useful for studying the effects of specific mutations in the protein. It is also relatively easy to synthesize in large quantities, which makes it cost-effective for use in experiments.
However, there are also some limitations to using 2-(2-chloro-6-fluorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide inhibitor-172 in lab experiments. For example, it can have off-target effects on other ion channels and transporters, which can complicate the interpretation of results. It can also be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research related to 2-(2-chloro-6-fluorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide inhibitor-172. One area of focus is on developing more selective inhibitors of the 2-(2-chloro-6-fluorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide protein that have fewer off-target effects. Another area of focus is on studying the effects of 2-(2-chloro-6-fluorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide inhibitor-172 in different organs and tissues to better understand the pathophysiology of cystic fibrosis. Additionally, there is ongoing research on using 2-(2-chloro-6-fluorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide inhibitor-172 as a tool for developing new treatments for cystic fibrosis, such as gene therapy and small molecule drugs.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide inhibitor-172 has been extensively studied for its potential applications in research related to cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the respiratory, digestive, and reproductive systems. It is caused by mutations in the cystic fibrosis transmembrane conductance regulator (2-(2-chloro-6-fluorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide) gene, which codes for a protein that regulates the movement of salt and water in and out of cells.
2-(2-chloro-6-fluorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide inhibitor-172 works by blocking the activity of the 2-(2-chloro-6-fluorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide protein, which leads to an increase in the concentration of salt and water in the cells. This can be useful in studying the effects of cystic fibrosis on various organs and tissues, as well as in developing new treatments for the disease.

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2OS/c1-3-10-9(2)22-16(12(10)8-19)20-15(21)7-11-13(17)5-4-6-14(11)18/h4-6H,3,7H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUQVIWZXIJDAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(=O)CC2=C(C=CC=C2Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-6-fluorophenyl)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-chloro-6-fluorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide

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